HUMAN HCC-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HCC-1, also known as Hemofiltrate C-C Chemokine-1, was initially isolated from the hemofiltrate of chronic renal failure patients . It consists of 74 amino acids, including four cysteines linked to disulfide bonds . It shows a sequence identity of 46% with macrophage inflammatory protein (MIP)-1 and MIP-1, and 29-37% with the other human C-C chemokines . Unlike MIP-1 and the other C-C chemokines, HCC-1 is expressed constitutively in several normal tissues, such as spleen, liver, skeletal and heart muscle, gut, and bone marrow, and is present at high concentrations (1-80 nM) in plasma .

Synthesis Analysis

HCC-1 demonstrates weak chemotactic activities on human monocytes but is inactive on T lymphocytes, neutrophils, and eosinophils . The biological activity of HCC-1 is measured by its monocyte chemotactic activity using 2-day cultured human mononuclear cells . A study revealed significant inter-tumor differences in the lipid metabolism of HCC . Some HCCs show a reduced uptake of fatty acids and decreased rate of β-oxidation .

Molecular Structure Analysis

HCC tumors are known to be heterogeneous histologically, molecularly, and clinically . Global molecular profiling studies of HCC are providing a comprehensive view of the expression changes that occur during the carcinogenic process .

Chemical Reactions Analysis

HCC-1 is involved in cellular lipid metabolism, including the formation, enlargement, and degradation of lipid droplets (LDs) . The majority of HCCs show a reduced uptake of fatty acids and decreased rate of β-oxidation .

Mecanismo De Acción

Direcciones Futuras

The complex pathogenesis of HCC has inspired researchers to explore a variety of biomolecular targeted therapeutics targeting specific targets . Research on biomarkers for HCC treatment is also advancing . The combination of targeted therapy with immune checkpoint inhibitor (ICI) has demonstrated more potent anticancer effects and becomes the hot topic in clinical studies .

Propiedades

Número CAS |

169146-44-5 |

|---|---|

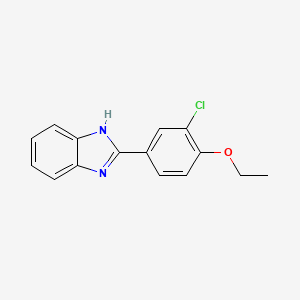

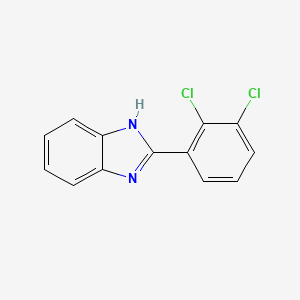

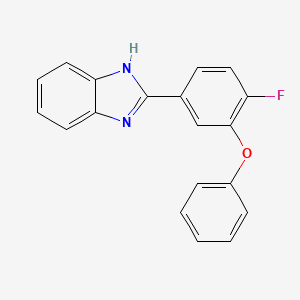

Fórmula molecular |

C28H24N2O2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![HCl-Ile-Psi[CS-N]-Pyrrolidide](/img/structure/B1169790.png)